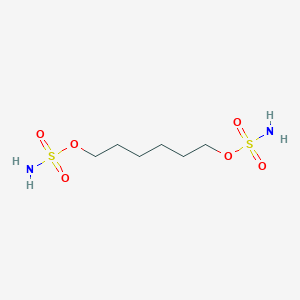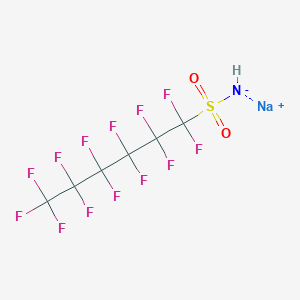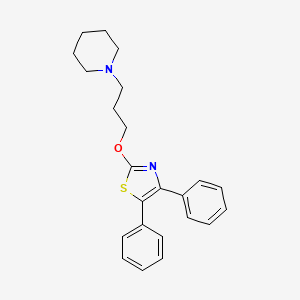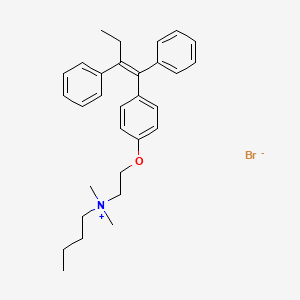
6-sulfamoyloxyhexyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Sulfamoyloxyhexyl sulfamate is an organosulfur compound that features two sulfamate groups attached to a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-Sulfamoyloxyhexyl sulfamate can be synthesized through the reaction of hexyl alcohol with sulfamoyl chloride under mild phase-transfer conditions . This method involves the use of a phase-transfer catalyst to facilitate the reaction between the alcohol and the sulfamoyl chloride, leading to the formation of the sulfamate ester. The reaction typically proceeds at room temperature and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
6-Sulfamoyloxyhexyl sulfamate undergoes various chemical reactions, including:
Oxidation: The sulfamate groups can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfamate groups to amines.
Substitution: The sulfamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide amine complexes for sulfation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, amines, and substituted sulfamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Sulfamoyloxyhexyl sulfamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Mécanisme D'action
The mechanism of action of 6-sulfamoyloxyhexyl sulfamate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamate groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
6-Sulfamoyloxyhexyl sulfamate can be compared with other similar compounds, such as sulfonamides and sulfonimidates . While all these compounds contain sulfur atoms, this compound is unique due to the presence of two sulfamate groups attached to a hexyl chain. This structural feature imparts distinct chemical and biological properties to the compound.
List of Similar Compounds
- Sulfonamides
- Sulfonimidates
- Sulfoximines
Propriétés
Formule moléculaire |
C6H16N2O6S2 |
|---|---|
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
6-sulfamoyloxyhexyl sulfamate |
InChI |
InChI=1S/C6H16N2O6S2/c7-15(9,10)13-5-3-1-2-4-6-14-16(8,11)12/h1-6H2,(H2,7,9,10)(H2,8,11,12) |
Clé InChI |
AEARVEODHXFSKG-UHFFFAOYSA-N |
SMILES canonique |
C(CCCOS(=O)(=O)N)CCOS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,10R,11S,14R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol](/img/structure/B10853308.png)
![(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853314.png)
![6-[2-(methylamino)butanoylamino]-5-oxo-N,N-diphenyl-1,2,3,6,7,8,9,9a-octahydropyrrolo[1,2-a]azepine-3-carboxamide](/img/structure/B10853319.png)

![Spiro[pyrrolidine-2,2-adamantane]](/img/structure/B10853335.png)
![[3-(3-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853355.png)
![Sub[-Trp-Arg-Nva-Arg-Tyr-NH2]2](/img/structure/B10853368.png)
![(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-indol-2-one](/img/structure/B10853369.png)

![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)
![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)
![[3-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853382.png)

